4-acetyl-N-methoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-acetyl-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO4S/c1-7(11)8-3-5-9(6-4-8)15(12,13)10-14-2/h3-6,10H,1-2H3 |
InChI Key |
DPWQWGFCWOBECF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NOC |
Origin of Product |
United States |
Synthesis and Characterization
A plausible synthetic route to 4-acetyl-N-methoxybenzenesulfonamide can be extrapolated from standard sulfonamide synthesis methodologies. The most common approach involves the reaction of a sulfonyl chloride with an amine or its derivative. frontiersrj.comfrontiersrj.comijarsct.co.in In this case, the synthesis would likely proceed via the reaction of 4-acetylbenzenesulfonyl chloride with O-methylhydroxylamine in the presence of a base to neutralize the HCl byproduct.
Table 1: Plausible Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Reagent | Product |
| 4-acetylbenzenesulfonyl chloride | O-methylhydroxylamine | Base (e.g., pyridine (B92270), triethylamine) | This compound |
The characterization of the resulting compound would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Expected Key Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the methoxy (B1213986) protons, and the aromatic protons on the benzene (B151609) ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the methyl carbons of the acetyl and methoxy groups, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, the S=O stretches of the sulfonamide, and C-H and C=C bonds of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chemical Reactivity and Transformations
The chemical reactivity of 4-acetyl-N-methoxybenzenesulfonamide is dictated by its three main functional components: the sulfonamide moiety, the acetyl group, and the aromatic ring.
Reactions at the Sulfonamide Moiety : The N-methoxy group influences the reactivity of the sulfonamide. The N-H bond present in primary and secondary sulfonamides is absent, precluding reactions that require this acidic proton. However, the N-S bond could potentially be cleaved under certain reductive or hydrolytic conditions.
Transformations of the Acetyl Group : The acetyl group is a versatile functional group that can undergo a wide range of reactions. These include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions at the alpha-carbon.
Aromatic Ring Chemistry : The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The directing effects of the acetyl and sulfonamide groups would influence the position of substitution.
Applications in Organic Synthesis
Established Synthetic Pathways for the Core Structure
The construction of the foundational this compound architecture can be approached through several established synthetic strategies, primarily involving the formation of the sulfonamide bond.
Condensation Reactions and Catalytic Approaches
A primary and well-documented method for the synthesis of N-arylsulfonamides involves the condensation reaction between an appropriately substituted amine and a sulfonyl chloride. For a close analogue, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, the synthesis is achieved through the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The reaction mixture is often heated to drive the reaction to completion. nih.govresearchgate.net
While direct catalytic approaches for the synthesis of this compound are not extensively detailed in the literature, the broader field of sulfonamide synthesis has seen the development of various catalytic systems. These often involve transition metal catalysts to facilitate the coupling of amines with sulfonyl-containing fragments, offering milder reaction conditions and broader substrate scope.
A general and efficient catalyst for the N-methylation of sulfonamides using methanol is [(p-cymene)Ru(2,2'-bpyO)(H2O)]. organic-chemistry.orgorganic-chemistry.org This ruthenium-based catalyst, in the presence of a carbonate salt, tolerates a range of functional groups. organic-chemistry.orgorganic-chemistry.org While this method is for N-methylation, it highlights the potential for catalytic strategies in the N-functionalization of sulfonamides.
The synthesis of N-alkoxy arylsulfonamides can be achieved by reacting sulfonyl chlorides with O-substituted hydroxylamines. mdpi.com This approach provides a direct route to the N-alkoxy sulfonamide core structure.
Electrochemical methods also present a potential pathway. The Shono oxidation of N,N-dialkylated benzenesulfonamides has been studied, leading to α-methoxylation. mdpi.comnih.gov This suggests that electrochemical approaches could be explored for the N-methoxylation of sulfonamides.
N-Acylation Strategies in Sulfonamide Synthesis
N-acylation of a pre-formed sulfonamide is another key strategy. While the target molecule itself has an N-methoxy group rather than an N-acyl group, understanding N-acylation is relevant for the synthesis of certain analogues. The N-acyl sulfonamide group is a common motif in pharmaceutically active compounds and can act as a bioisostere for carboxylic acids. nih.gov Methods for the preparation of N-acyl sulfonamides are therefore of considerable interest. nih.gov
Mechanistic Investigations of Reaction Pathways
The mechanism of sulfonamide formation through condensation reactions is generally understood to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base facilitates the deprotonation of the amine, increasing its nucleophilicity, and neutralizes the HCl produced.
In the context of N-methoxylation, the reaction of a sulfonamide with a methoxylating agent would likely involve the deprotonation of the sulfonamide nitrogen to form a sulfonamide anion. This anion would then act as a nucleophile, attacking the methoxylating agent.
For the electrochemical methoxylation of N,N-diethylbenzenesulfonamide, the proposed mechanism involves a Shono oxidation. mdpi.comnih.gov This process is initiated by the anodic oxidation of the sulfonamide.
Optimization of Synthetic Conditions and Process Efficiency
The efficiency of sulfonamide synthesis can be influenced by several factors, including the choice of solvent, base, temperature, and reaction time. For the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, the reaction is typically refluxed for an extended period to ensure completion. nih.govresearchgate.net
In a study on the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, optimization of reaction conditions was found to be crucial. researchgate.net This highlights the general importance of fine-tuning reaction parameters to maximize yield and purity. The use of a green oxidant and a short reaction time were key features of the optimized protocol. researchgate.net
For catalytic systems, the choice of catalyst, ligand, and base are critical parameters that require careful optimization to achieve high efficiency and selectivity.
Divergent Synthesis of Structurally Related Analogues
The core structure of this compound provides a versatile platform for the synthesis of a diverse library of analogues through modifications at various positions.
Modifications at the N-Substituted Acetylphenyl Moiety
The N-substituted acetylphenyl ring offers multiple sites for modification. For instance, the acetyl group can be a handle for further transformations. In one study, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was synthesized and subsequently transformed into styryl derivatives. organic-chemistry.orgmdpi.com This demonstrates the potential for elaborating the acetylphenyl moiety to introduce structural diversity.
Furthermore, the aromatic ring itself can be substituted with various functional groups. The synthesis of N-benzenesulfonamide-1H-pyrazoles bearing an arylsulfonyl moiety, which are analogues of celecoxib, showcases the derivatization of the N-aryl portion of the sulfonamide. nih.gov
The synthesis of novel benzoylthioureido benzenesulfonamide (B165840) derivatives and their analogues as carbonic anhydrase inhibitors also illustrates the extensive modifications that can be made to the N-aryl substituent to explore structure-activity relationships. nih.gov
A divergent synthetic approach has been successfully employed to create a library of trehalosamine analogues, highlighting the power of this strategy in generating a range of related compounds from a common intermediate. nih.gov
2 Functionalization of the Methoxybenzenesulfonamide Core
The functionalization of the methoxybenzenesulfonamide core within analogues of this compound is primarily achieved through the selection of appropriately substituted sulfonyl chlorides during the initial synthetic step. The core structure, the benzenesulfonamide moiety, can be decorated with various functional groups prior to its condensation with an aminophenyl ketone. This approach allows for the systematic introduction of electronic and steric diversity into the molecule.
The common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an aminoacetophenone derivative. nih.govnih.govresearchgate.net By varying the substituents on the benzenesulfonyl chloride, a library of functionally diverse N-(4-acetylphenyl)benzenesulfonamide analogues can be generated. For instance, commercially available or readily synthesized sulfonyl chlorides with methyl, chloro, or additional methoxy (B1213986) groups have been utilized to create a range of core-functionalized compounds. This strategy underscores a modular approach to synthesis, where the desired functionalization on the sulfonamide ring is installed before the key amide bond formation.
| Substituent on Benzene (B151609) Ring | Corresponding Sulfonyl Chloride | Reference |
|---|---|---|
| 4-Methoxy | 4-Methoxybenzenesulfonyl chloride | nih.gov |
| 4-Methyl | 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) | nih.gov |
| 4-Chloro | 4-Chlorobenzenesulfonyl chloride | researchgate.net |
| 2,5-Dichloro | 2,5-Dichlorobenzenesulfonyl chloride | researchgate.net |
| Unsubstituted | Benzenesulfonyl chloride | sci-hub.se |
3 Incorporation into Diverse Molecular Architectures (e.g., Chalcones, Heterocyclic Systems)
The 4-acetyl group on the N-(4-acetylphenyl) moiety serves as a versatile chemical handle for extending the molecular framework of this compound. This reactive site allows for its incorporation into more complex structures, most notably chalcones and various heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov
Chalcones
Sulfonamide-bearing chalcones are readily synthesized from this compound and its analogues via the Claisen-Schmidt condensation. researchgate.netsci-hub.se This base-catalyzed reaction involves the condensation of the acetyl group with a variety of aromatic aldehydes. The reaction yields an α,β-unsaturated ketone system, which forms the characteristic chalcone scaffold. sci-hub.se The diversity of the final chalcone products can be expanded by employing a wide array of substituted aromatic aldehydes, introducing different functional groups onto the newly formed part of the molecule. nih.govchula.ac.th The E-configuration of the newly formed C=C double bond is typically confirmed by the large coupling constants (15.4–15.8 Hz) observed in 1H NMR spectra. nih.gov
| Sulfonamide Precursor | Aldehyde Reactant | Reaction Type | Resulting Structure Class | Reference |
|---|---|---|---|---|
| N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | Substituted benzaldehydes | Claisen-Schmidt Condensation | Sulfonamide-Chalcone | chula.ac.th |
| N-(4-acetylphenyl)benzenesulfonamide | Benzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-Chalcone | researchgate.net |
| N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | p-Nitrobenzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-Chalcone | researchgate.net |
Heterocyclic Systems
The versatile reactivity of the acetyl group and the derived chalcones allows for their use as precursors in the synthesis of various nitrogen-containing heterocycles.
Pyrazolines: The sulfonamide-chalcone hybrids can be further elaborated into five-membered heterocyclic systems such as pyrazolines. nih.gov A common method involves the cyclization of the α,β-unsaturated ketone system of the chalcone with hydrazine monohydrate. Subsequent treatment, for example with acetic anhydride, can yield the corresponding N-acetylpyrazoline derivative. nih.gov
Pyridines: Analogues of this compound can also be used to construct six-membered heterocyclic rings like pyridines. In a multi-component reaction, a compound such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide can be reacted with an aromatic aldehyde, malononitrile, and ammonium acetate under thermal, solvent-free conditions to yield highly substituted pyridine derivatives. nih.gov This reaction provides a direct route to complex heterocyclic structures bearing the sulfonamide pharmacophore. nih.gov
| Starting Material | Key Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| Sulfonamide-Chalcone Hybrid | Hydrazine monohydrate, Acetic anhydride | N-acetylpyrazoline | nih.gov |
| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Aromatic aldehyde, Malononitrile, Ammonium acetate | Substituted Pyridine | nih.gov |
Advanced Spectroscopic Characterization Methodologies
While detailed spectral data for N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is not extensively published, its chemical structure has been elucidated using ¹H-NMR spectroscopy. researchgate.net The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Aromatic protons on the two distinct benzene rings would appear as complex multiplets in the downfield region. The methoxy group (-OCH₃) protons would present as a singlet, as would the acetyl group's methyl (-COCH₃) protons. The sulfonamide proton (SO₂NH) would typically appear as a broad singlet.
Similarly, ¹³C-NMR spectroscopy is used to identify all non-equivalent carbon atoms. mdpi.com The spectrum would show characteristic signals for the carbonyl carbon of the acetyl group, the carbons of the two aromatic rings, the methoxy carbon, and the acetyl methyl carbon. The combination of ¹H and ¹³C-NMR, along with 2D-NMR techniques where necessary, allows for the unambiguous assignment of the molecule's covalent framework. mdpi.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The chemical structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide was confirmed using FT-IR spectroscopy. researchgate.net The IR spectrum of this compound would display characteristic absorption bands that confirm its identity. Key expected vibrations include:
N-H Stretching: A band corresponding to the sulfonamide N-H group.
C=O Stretching: A strong absorption from the acetyl group's carbonyl bond.
S=O Stretching: Two distinct bands, corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, which are characteristic of sulfonamides.
C-O Stretching: A band indicating the presence of the methoxy group.
Aromatic C-H and C=C Stretching: Multiple bands corresponding to the vibrations of the two benzene rings.
These characteristic frequencies provide definitive evidence for the presence of the key functional moieties within the molecule.
Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. mdpi.com For N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (molecular formula C₁₅H₁₅NO₄S), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 305.35. nih.gov High-resolution mass spectrometry would further confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com Analysis of the fragmentation pattern can help to corroborate the structure by showing losses of characteristic fragments, such as the acetyl or methoxy groups.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
High-quality single crystals of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide were obtained for analysis. researchgate.net Data collection was performed using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298 K. researchgate.netnih.gov A multi-scan absorption correction was applied to the collected data. researchgate.netnih.gov The structure was solved and refined using programs such as SHELXTL. nih.gov Key crystallographic and refinement data are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₄S nih.gov |
| Formula Weight (Mᵣ) | 305.35 nih.gov |
| Crystal System | Monoclinic researchgate.netnih.gov |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 12.8220 (3) nih.gov |
| b (Å) | 8.2709 (2) nih.gov |
| c (Å) | 14.6165 (4) nih.gov |
| β (°) | 112.841 (1) nih.gov |
| Volume (V) (ų) | 1428.52 (6) researchgate.netnih.gov |
| Z | 4 researchgate.netnih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |
| Temperature (K) | 298 nih.govresearchgate.net |
| Reflections Collected | 15571 researchgate.netnih.gov |
| Independent Reflections | 4120 nih.gov |
| R_int | 0.043 nih.gov |
| Final R factor [I > 2σ(I)] | 0.047 nih.govresearchgate.net |
| wR(F²) (all data) | 0.135 nih.govresearchgate.net |
| Goodness-of-fit (S) | 1.04 nih.gov |
The X-ray crystal structure reveals that N-(4-acetylphenyl)-4-methoxybenzenesulfonamide adopts an approximate V-shaped conformation. researchgate.netnih.govresearchgate.net A crucial feature of its three-dimensional structure is the relative orientation of the two aromatic rings. The dihedral angle between the plane of the 4-methoxyphenyl (B3050149) ring and the 4-acetylphenyl ring is 86.56 (9)°. researchgate.netnih.govresearchgate.net
The substituent groups exhibit near-coplanarity with their respective benzene rings. The carbon atom of the methoxy group deviates by 0.177 (3) Å from the plane of its attached ring, while the methyl carbon of the acetyl group shows a smaller deviation of 0.065 (2) Å from its ring plane. researchgate.netnih.govresearchgate.net
Specific torsion angles further define the molecular conformation. The angle described by C15–O4–C4–C5 is -2.2 (3)°, indicating the methoxy group is nearly coplanar with the benzene ring. nih.govresearchgate.net Similarly, the torsion angles related to the acetyl group, C11–C10–C13–O3 at -177.28 (18)° and C11–C10–C13–C14 at 2.6 (3)°, confirm its orientation relative to its phenyl ring. nih.govresearchgate.net The crystal structure is further characterized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing Architectures
The stability and architecture of the crystal lattice of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide are governed by a combination of classical hydrogen bonds and weaker non-covalent interactions. These forces collectively guide the molecules to pack into a well-defined three-dimensional structure. The primary interactions identified are N-H···O and C-H···O hydrogen bonds, which are further supported by C-H···π interactions, creating a robust supramolecular framework. nih.govresearchgate.net
In the crystal structure, molecules are linked by both N-H···O and C-H···O hydrogen bonds, which together form chains running along the researchgate.net crystal axis. nih.govresearchgate.netresearchgate.net The sulfonamide group is a key participant in these interactions, with the amide hydrogen (N-H) acting as a donor and the carbonyl oxygen (C=O) of the acetyl group on a neighboring molecule acting as an acceptor. nih.govresearchgate.net This primary N-H···O interaction is a classic feature in the crystal packing of sulfonamides. mdpi.comnih.gov
Additionally, weaker C-H···O hydrogen bonds contribute to the stability of the crystal packing. nih.govresearchgate.net These interactions involve hydrogen atoms from the aromatic rings and methyl groups acting as donors, and the sulfonyl oxygen atoms acting as acceptors. An intramolecular C-H···O interaction is also observed, which results in the formation of an S(6) ring motif. nih.govresearchgate.netresearchgate.net The combination of these intermolecular hydrogen bonds effectively links the individual molecules into one-dimensional chains. nih.govresearchgate.net
The geometric parameters of these key hydrogen bonding interactions are detailed in the table below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1N1···O3ⁱ | 0.85(3) | 2.22(3) | 3.008(2) | 155(2) |
| C8–H8A···O2 | 0.93 | 2.38 | 3.030(2) | 127 |
| C9–H9A···O1ⁱⁱ | 0.93 | 2.59 | 3.414(3) | 148 |
Symmetry codes: (i) x, y+1, z; (ii) x, y-1, z.
Beyond the directional hydrogen bonds, the crystal packing is further stabilized by weak C-H···π interactions. nih.govresearchgate.net These interactions involve hydrogen atoms from the methyl groups of the acetyl and methoxy substituents interacting with the electron-rich π systems of the benzene rings of adjacent molecules. researchgate.net
The geometric details of the observed C-H···π interactions are summarized in the table below.
| Donor–H···Acceptor (Cg) | H···Cg (Å) | D···Cg (Å) | D–H···Cg (°) |
|---|---|---|---|
| C14–H14A···Cg1ⁱⁱⁱ | 2.84 | 3.784(3) | 167 |
| C14–H14C···Cg2ⁱᵛ | 2.86 | 3.623(3) | 137 |
| C15–H15C···Cg1ᵛ | 2.82 | 3.766(3) | 168 |
Cg1 is the centroid of the C1–C6 ring and Cg2 is the centroid of the C7–C12 ring. Symmetry codes: (iii) -x+1, -y+1, -z+2; (iv) -x+1, y-1/2, -z+3/2; (v) -x, y-1/2, -z+3/2.
Investigation of Biochemical Target Engagement
The biological activity of benzenesulfonamide derivatives is primarily rooted in their engagement with specific biochemical targets, most notably enzymes. The sulfonamide moiety is a key structural feature that facilitates these interactions. It is capable of forming strong electrostatic and hydrogen bonding interactions with amino acid residues within the active sites of proteins, thereby influencing their function. mdpi.com
Research into benzenesulfonamide derivatives has frequently identified them as potent enzyme inhibitors, with detailed kinetic studies elucidating their mechanisms of action against enzymes critical to various biological pathways.
Cholinesterases: Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132), playing a crucial role in terminating nerve impulses. nih.govnih.gov The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. nih.gov Several studies have demonstrated the anticholinesterase activity of various sulfonamide derivatives. mdpi.comsemanticscholar.orgjuniperpublishers.com
Kinetic analyses have shown that some sulfonamides act as competitive inhibitors of acetylcholinesterase. semanticscholar.org This mechanism involves the inhibitor competing with the native substrate (acetylcholine) for binding to the active site of the enzyme. semanticscholar.org For example, a study on a series of N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides found that the most active compound inhibited AChE competitively, forming an enzyme-inhibitor complex. semanticscholar.org The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides are well-established inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. wikipedia.orgnih.gov This pathway is vital for the production of nucleic acids, and its disruption prevents bacteria from dividing. wikipedia.org The inhibitory mechanism is a classic example of competitive antagonism. Due to their structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (pABA), sulfonamides bind to the DHPS active site, blocking pABA and thereby halting the synthesis of dihydropteroate. nih.govnih.gov This mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. wikipedia.org Studies have confirmed that sulfonamides act as competitive inhibitors of DHPS, with inhibition constants (Kᵢ) in the micromolar range. nih.gov
Table 1: Enzyme Inhibition by Sulfonamide Derivatives| Compound Class | Target Enzyme | Inhibition (IC₅₀ µM) | Mechanism | Reference |
|---|---|---|---|---|
| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide | Acetylcholinesterase (AChE) | 0.075 ± 0.001 | Competitive | semanticscholar.org |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (most potent derivative) | Acetylcholinesterase (AChE) | 52.63 ± 0.14 | Not specified | juniperpublishers.com |
| Sulfadiazine | Dihydropteroate Synthetase (DHPS) | Kᵢ = 2.5 x 10⁻⁶ M | Competitive | nih.gov |
| 4,4′-Diaminodiphenylsulfone (Dapsone) | Dihydropteroate Synthetase (DHPS) | I₅₀ = 2 x 10⁻⁵ M | Competitive | nih.gov |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. Data are for representative compounds from the broader sulfonamide class, not specifically for this compound.Beyond well-defined enzyme active sites, the benzenesulfonamide scaffold interacts with various other biological receptors and pathways. The sulfonamide group's ability to act as a hydrogen bond donor and acceptor is critical to these interactions. mdpi.com Molecular docking studies on novel sulfonamide derivatives have shown that these compounds can fit into the binding pockets of target proteins, interacting with key amino acids. nih.gov For instance, in the design of anticancer agents, sulfonamide derivatives were predicted to bind effectively to the active site of human carbonic anhydrase IX. nih.gov The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to form extensive hydrogen bond networks, which can enhance binding affinity and influence the physicochemical properties of the molecule. mdpi.com
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzenesulfonamide derivatives, these studies provide crucial insights for designing more potent and selective agents.
Rational drug design for sulfonamide derivatives often involves systematic modifications of the core structure to optimize interactions with the target protein. A common strategy is to synthesize a series of analogues by introducing different substituents onto the aromatic rings or the sulfonamide nitrogen. semanticscholar.orgnih.gov
Key principles include:
Substitution on the Sulfonamide Nitrogen (N): Attaching various alkyl or aralkyl groups to the nitrogen atom can significantly impact biological activity. Studies have shown that modifying the chain length of these substituents can alter properties like lipophilicity, which in turn affects enzyme inhibition. juniperpublishers.com
Modification of the Phenyl Rings: Adding or altering substituents on the phenyl rings can change the compound's electronic and steric properties, leading to enhanced binding or selectivity. For example, the introduction of a styryl group onto the acetophenone (B1666503) ring of a benzenesulfonamide scaffold resulted in a significant increase in anticholinesterase activity. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity. For instance, incorporating moieties like pyrazole (B372694) or pyridine into the sulfonamide structure has been explored to target multiple biological pathways simultaneously. researchgate.net
Hybrid Molecule Design: Combining the sulfonamide pharmacophore with other active moieties can create dual-inhibitor molecules. This approach has been used to design compounds that simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov
Specific structural features of benzenesulfonamide derivatives have been directly correlated with their observed biological effects.
The Sulfonamide Linker (-SO₂NH-): This group is a cornerstone of the pharmacological activity of many of these compounds. It is often essential for binding to the active site of target enzymes like carbonic anhydrases and DHPS. nih.govresearchgate.net
Aromatic and Heterocyclic Rings: The nature and substitution pattern of the rings attached to the sulfonamide core are critical determinants of potency and selectivity. In a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, an increase in the carbon chain length (and thus lipophilicity) of the N-alkyl substituent was correlated with enhanced AChE inhibitory activity. juniperpublishers.com Conversely, a decrease in chain length led to reduced activity. juniperpublishers.com
Table 2: Structure-Activity Relationship (SAR) Summary for Benzenesulfonamide Derivatives| Structural Modification | Observed Biological Effect | Example Target | Reference |
|---|---|---|---|
| Addition of styryl arm to the phenyl ring | Significantly increased inhibitory activity | Cholinesterases | mdpi.com |
| Increased N-alkyl chain length (lipophilicity) | Enhanced inhibitory activity | Acetylcholinesterase (AChE) | juniperpublishers.com |
| Disubstitution on arylamine groups of dapsone | Complete loss of inhibitory activity | Dihydropteroate Synthetase (DHPS) | nih.gov |
| Presence of 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group | Higher activity than 4-chlorobenzene-1-sulfonyl group | Acetylcholinesterase (AChE) | researchgate.net |
Note: These findings are based on studies of various benzenesulfonamide derivatives and illustrate general principles.Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This technique is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at a molecular level.
For 4-acetyl-N-methoxybenzenesulfonamide, docking studies would involve screening it against various protein targets known to interact with sulfonamide derivatives. The sulfonamide moiety is a key pharmacophore present in drugs targeting a range of conditions, including bacterial infections and cancer. nih.govopenaccesspub.org Potential targets for docking simulations would therefore include bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), protein kinases such as Fibroblast Growth Factor Receptor (FGFR), and penicillin-binding proteins (PBP-2X). rjb.ronih.govchemmethod.com
The simulation calculates a docking score, typically in kcal/mol, which estimates the binding affinity; a more negative score indicates a more favorable interaction. The analysis also reveals the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues in the protein's active site. nih.gov
| Illustrative Docking Results for this compound | |||
| Potential Protein Target | Target Class | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dihydropteroate Synthase (DHPS) | Bacterial Enzyme | -7.8 | Arg, Lys, Ser |
| Carbonic Anhydrase II | Metalloenzyme | -7.2 | His, Thr, Zn²⁺ |
| Cyclooxygenase-2 (COX-2) | Enzyme | -8.5 | Arg, Val, Ser |
| FGFR2 Kinase | Protein Kinase | -6.9 | Phe, Lys, Asn |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov Calculations are often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide detailed insights into molecular properties. mdpi.com
DFT calculations can determine several key electronic properties and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier molecular orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and acetyl groups would be expected to be regions of high negative potential.
| Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT) | |
| Parameter | Hypothetical Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 2.85 |
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Computational methods can be used to explore the conformational energy landscape of this compound to identify its most stable, low-energy conformers. nih.gov This involves systematically rotating the molecule's single bonds—such as the C(aryl)-S bond and the S-N bond—and calculating the potential energy of each resulting geometry.
Studies on similar benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key conformational feature. mdpi.com Often, the most stable conformations involve the amino group lying perpendicular to the aromatic plane, with the aminic hydrogens eclipsing the sulfonyl oxygen atoms. mdpi.com For a related isomer, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, X-ray crystallography revealed an approximate V-shaped conformation with a dihedral angle of 86.56° between its two benzene rings. nih.govresearchgate.net A similar analysis for this compound would reveal its preferred spatial arrangement, which is crucial for fitting into a receptor's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.
To develop a QSAR model relevant to this compound, a dataset of structurally similar sulfonamide derivatives with experimentally measured biological activity (e.g., antibacterial IC50 values) would be required. nih.gov For each molecule in the series, a set of molecular descriptors (physicochemical, electronic, steric, and topological properties) would be calculated. Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that correlates the descriptors with the activity. ekb.eg
A hypothetical QSAR model for the antibacterial activity of a series of benzenesulfonamides might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) Here, pIC₅₀ is the negative logarithm of the IC₅₀ value, logP is the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (β) indicate the contribution of each descriptor to the activity. Such a model could predict the antibacterial potency of this compound based on its calculated descriptor values.
In Silico Prediction of Potential Biological Pathways and Target Networks
Beyond single-target interactions, computational methods can predict the broader biological impact of a compound by identifying its potential targets and the pathways they belong to. nih.gov These in silico target prediction methods generally fall into two categories: ligand-based and structure-based. nih.gov
Ligand-based approaches operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar biological targets. nih.gov This involves searching large databases (like ChEMBL or PubChem) for compounds structurally similar to this compound and analyzing their known targets to infer potential targets for the query molecule.
Structure-based methods, often called reverse docking or inverse docking, involve docking the small molecule against a large library of protein structures. nih.gov By identifying proteins to which the compound binds with high predicted affinity, this approach can uncover novel "off-target" effects or identify the primary targets for novel compounds. creative-biolabs.com The identified targets can then be mapped to known biological pathways and networks using bioinformatics databases like KEGG or Reactome to hypothesize the compound's mechanism of action and potential therapeutic or toxic effects.
| Illustrative Predicted Targets and Pathways for this compound | ||
| Predicted Target | Prediction Method | Associated Biological Pathway |
| Carbonic Anhydrases | Ligand-Based Similarity | pH regulation, Ion transport |
| Dihydropteroate Synthase | Reverse Docking | Folic acid biosynthesis (Bacterial) |
| Cyclooxygenase (COX) enzymes | Ligand-Based Similarity | Prostaglandin synthesis, Inflammation |
| Tyrosine Kinases | Reverse Docking | Signal transduction, Cell proliferation |
Role As a Key Intermediate in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures and Scaffolds
N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is a significant intermediate compound in organic synthesis, valued for its role as a versatile building block. researchgate.netnih.gov Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up, modular assembly of larger molecular architectures, such as supramolecular complexes and other organic molecular constructs. sigmaaldrich.comamerigoscientific.com The strategic design of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, which incorporates both a sulfonamide linkage and a reactive acetyl group, makes it a valuable starting material for a variety of synthetic applications. researchgate.netnih.gov
The molecular structure of this compound features a V-shaped conformation, with a significant dihedral angle of 86.56 (9)° between its two benzene (B151609) rings. researchgate.netresearchgate.net This specific three-dimensional geometry, along with the presence of reactive sites, allows it to be used as a scaffold. For instance, the acetyl group is a key functional handle that can be chemically modified to produce more complex derivatives, such as stilbene-appended chalcone benzenesulfonamide (B165840) hybrids, thereby expanding the range of accessible molecular frameworks. mdpi.com
Key Structural and Crystallographic Data for N-(4-acetylphenyl)-4-methoxybenzenesulfonamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 305.35 |
| Crystal System | Monoclinic |
| Dihedral Angle (between benzene rings) | 86.56 (9)° |
This data is based on single-crystal X-ray diffraction studies. researchgate.netnih.gov
Precursor in the Synthesis of Diverse Functionalized Organic Compounds
The utility of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide extends to its role as a direct precursor for a variety of functionalized organic molecules. Its synthesis is typically achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. researchgate.netnih.gov Once formed, it serves as a starting point for more elaborate structures.
A notable application is in the synthesis of pyridine (B92270) derivatives containing a sulfonamide moiety. nih.gov In a multi-component reaction, a related compound, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, is reacted with an aryl aldehyde, malononitrile, and ammonium acetate to construct a library of novel pyridine-based compounds. nih.gov This demonstrates the capacity of the N-(acetylphenyl)benzenesulfonamide framework to be incorporated into heterocyclic systems.
Furthermore, related sulfonamide structures have been shown to undergo further transformations to yield complex products. For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide can be subjected to Suzuki-Miyaura cross-coupling reactions to introduce new styryl groups, creating compounds with significantly altered electronic and structural properties. mdpi.com This highlights the potential for the acetylphenyl moiety within these sulfonamides to serve as a platform for diversification through modern cross-coupling methodologies.
Representative Synthetic Transformation
| Precursor | Reagents | Product Type |
|---|---|---|
| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Aryl aldehyde, malononitrile, ammonium acetate | Pyridine with sulfonamide moiety |
This table illustrates a synthetic application based on a closely related analogue. nih.gov
Exploration in Material Science or Supramolecular Chemistry Applications
The specific structural features of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide and related sulfonamides make them interesting candidates for applications in material science and supramolecular chemistry. The crystal structure of the title compound is heavily influenced by a network of non-covalent interactions. researchgate.netresearchgate.net
Detailed crystallographic analysis reveals that molecules in the solid state are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which organize them into chains. researchgate.netnih.gov Additionally, weak C—H⋯π interactions contribute to the stability of the crystal packing. researchgate.net These types of non-covalent forces, including hydrogen bonding and π-π stacking, are fundamental in the design of novel materials, as they dictate the self-assembly of molecules into ordered, supramolecular architectures. mdpi.com
The study of similar aromatic sulfonamides has shown that such interactions can control the formation of extensive 2D and 3D networks. nih.gov The ability of the sulfonamide group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) is key to forming predictable motifs like chains and dimers. mdpi.comnih.gov The interplay of these weak interactions is crucial for the development of layered materials and functional molecular solids where precise spatial arrangement is paramount. mdpi.com
These interactions are critical in forming the supramolecular architecture of the compound in the solid state. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-acetyl-N-methoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling acetylated intermediates with methoxy-substituted benzenesulfonamides. A common approach is reacting substituted acyl chlorides (e.g., 4-acetylbenzenesulfonyl chloride) with N-methoxy-substituted amines under basic conditions. Pyridine is often used as a catalyst to neutralize HCl byproducts, improving reaction efficiency . Optimization strategies include:
- Temperature control (40–60°C) to balance reaction rate and side-product formation.
- Solvent selection (e.g., dichloromethane or DMF) to enhance reagent solubility.
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Analyze the singlet for the acetyl group (δ ~2.6 ppm in H NMR) and sulfonamide protons (δ ~7.5–8.0 ppm). C NMR should confirm the acetyl carbonyl (δ ~200 ppm) and sulfonamide sulfur environment .
- IR Spectroscopy : Key peaks include the sulfonamide S=O stretch (1130–1370 cm) and acetyl C=O stretch (1680–1720 cm) .
- X-ray Crystallography : Use SHELX software for refinement; prioritize resolving the acetyl-methoxy spatial arrangement and hydrogen-bonding networks in the crystal lattice .
Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?
- Methodological Answer : The acetyl group undergoes nucleophilic substitution or condensation reactions, while the sulfonamide moiety participates in hydrogen bonding with biological targets. For example:
- Acetylation/Deacetylation : React with hydrazine to form hydrazone derivatives for bioactivity screening.
- Sulfonamide Reactivity : Coordinate with metal ions (e.g., Cu) to study enzyme inhibition mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural determination?
- Methodological Answer :
- Cross-validate NMR/IR data with crystallographic results using software like SHELXL to refine thermal parameters and occupancy rates.
- Assess potential polymorphism by recrystallizing the compound in different solvents (e.g., ethanol vs. DMSO) and comparing unit cell parameters .
- Employ DFT calculations to model electronic environments and reconcile spectral vs. structural discrepancies .
Q. What experimental design strategies are recommended for optimizing catalytic conditions in sulfonamide derivatization?
- Methodological Answer :
- Variable Screening : Use a fractional factorial design to test catalysts (e.g., DMAP, pyridine), solvents, and temperatures.
- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
- Isotopic Labeling : Incorporate O in the sulfonamide group to trace mechanistic pathways during hydrolysis or substitution .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase). Prioritize binding affinity scores (< -8 kcal/mol) and hydrogen-bonding patterns with active-site residues.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values to design analogs with enhanced potency .
Q. What strategies mitigate side reactions during the synthesis of this compound analogs?
- Methodological Answer :
- Protective Group Chemistry : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBDMS) ethers during acetyl coupling.
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and minimize byproducts like sulfonic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
